Rimantadine-d4 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

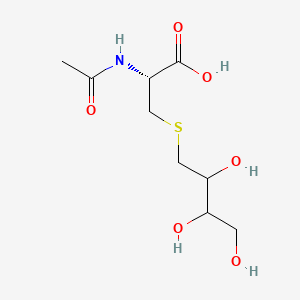

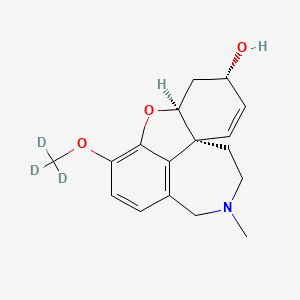

Rimantadine hydrochloride is a synthetic antiviral drug . It is a white to off-white crystalline powder which is freely soluble in water . It is used as an antiviral agent in the prophylaxis and treatment of influenza .

Molecular Structure Analysis

Rimantadine hydrochloride has a molecular formula of C12H21N•HCl and a molecular weight of 215.77 . It is a cyclic amine and a derivative of adamantane .Chemical Reactions Analysis

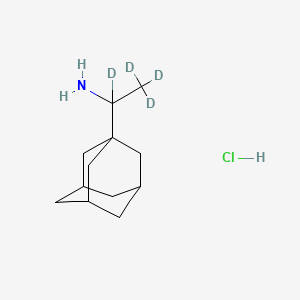

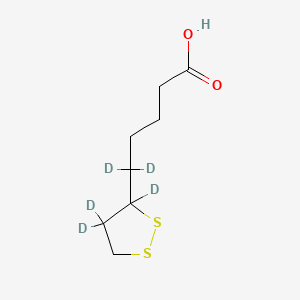

Rimantadine-d4 hydrochloride is the deuterium labeled Rimantadine hydrochloride . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Physical And Chemical Properties Analysis

Rimantadine hydrochloride is a white to off-white crystalline powder which is freely soluble in water (50 mg/mL at 20°C) . It has a molecular weight of 215.77 .Aplicaciones Científicas De Investigación

Optical Resolution of Rimantadine

Rimantadine-d4 Hydrochloride has been used in the optical resolution of commercially available racemic rimantadine . The process involves the use of ®-phenoxypropionic acid as a recyclable resolving reagent to produce enantiomerically pure (S)-rimantadine . This method is valuable for the production of enantiomerically pure rimantadine for medicinal or synthetic studies .

Detection in Feed

A sensitive method for simultaneous determination of amantadine and rimantadine in feed has been developed . This method uses an ultra-high-performance liquid chromatography-triple quadrupole linear ion trap mass spectrometry (UHPLC-Qtrap-MS) in the multiple reaction monitoring information-dependent acquisition-enhanced product ion (MRM-IDA-EPI) mode . This method provides an important tool to detect illegal uses of amantadine and rimantadine in feed .

Cancer Detection

Rimantadine-d4 Hydrochloride has potential applications in the diagnosis and assessment of brain tumor malignancy . The ability of rimantadine to cross the blood-brain barrier provides a potential application of this test in the diagnosis and assessment of brain tumor malignancy .

Safety And Hazards

Propiedades

IUPAC Name |

1-(1-adamantyl)-1,2,2,2-tetradeuterioethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12;/h8-11H,2-7,13H2,1H3;1H/i1D3,8D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBDFBJXRJWNAV-VQQQFJCBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C12CC3CC(C1)CC(C3)C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rimantadine-d4 Hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)

![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)